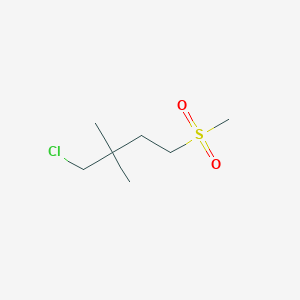![molecular formula C6H4ClN3O4S2 B13167815 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that contains a triazole and thiazole ring fused together
准备方法
The synthesis of 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting the triazole intermediate with thiourea or similar sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to ensure selective and efficient transformations.
科学研究应用
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties, owing to its unique structural features.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the growth of fungi by disrupting the integrity of fungal cell membranes . The compound may also interact with enzymes involved in metabolic pathways, leading to the inhibition of their activity and subsequent biological effects.
相似化合物的比较
3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, but may differ in their specific substituents and resulting properties.
Thiazole Derivatives: Compounds containing the thiazole ring also show comparable chemical reactivity and applications, but their overall activity can vary based on the presence of additional functional groups.
Chlorosulfonyl Compounds: These compounds have the chlorosulfonyl group, which imparts unique reactivity and potential for further chemical modifications.
The uniqueness of this compound lies in its combined structural features, which enable a wide range of applications and reactivity patterns.
属性
分子式 |
C6H4ClN3O4S2 |
|---|---|
分子量 |
281.7 g/mol |
IUPAC 名称 |
3-chlorosulfonyl-5-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C6H4ClN3O4S2/c1-2-3(4(11)12)15-5-8-9-6(10(2)5)16(7,13)14/h1H3,(H,11,12) |
InChI 键 |
VKHRSQMADPPWLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NN=C(N12)S(=O)(=O)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





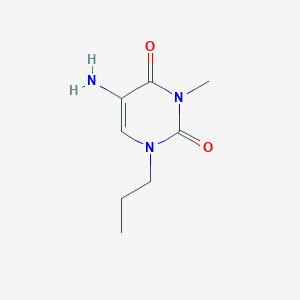
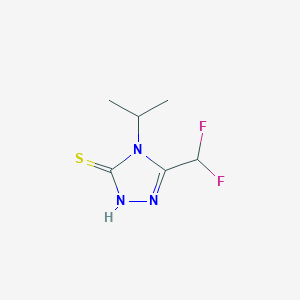
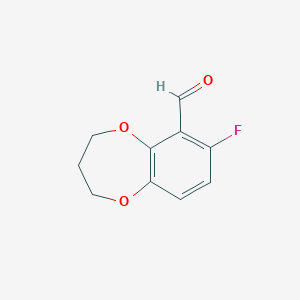
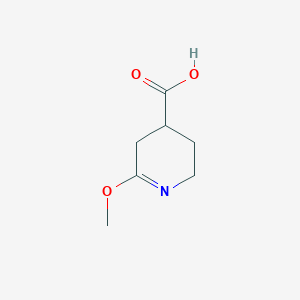
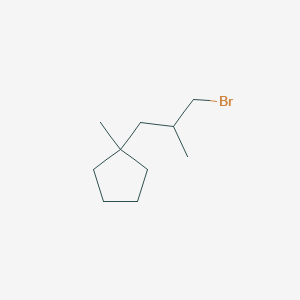
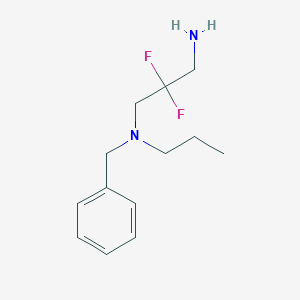
![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)
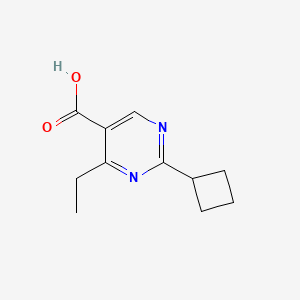
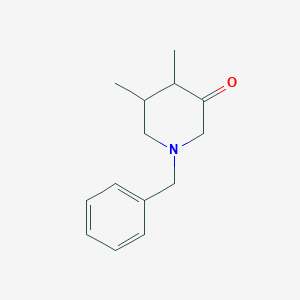
![tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B13167797.png)
